molecular formula C7H5FN4O3S B2962403 1-(3-Fluorosulfonyloxyphenyl)tetrazole CAS No. 2411199-13-6

1-(3-Fluorosulfonyloxyphenyl)tetrazole

Cat. No.: B2962403
CAS No.: 2411199-13-6
M. Wt: 244.2
InChI Key: VVUOMRZLDUZCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorosulfonyloxyphenyl)tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorosulfonyloxyphenyl)tetrazole typically involves the reaction of 3-fluorosulfonyloxybenzonitrile with sodium azide under suitable conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Common reagents used in this synthesis include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts or indium(III) chloride . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis and heterogeneous catalysts can further improve the scalability and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorosulfonyloxyphenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve moderate temperatures and the use of solvents like acetonitrile, water, or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring. These products can have diverse applications in medicinal chemistry, material science, and other fields .

Scientific Research Applications

1-(3-Fluorosulfonyloxyphenyl)tetrazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Fluorosulfonyloxyphenyl)tetrazole include other tetrazole derivatives, such as:

  • 1-Phenyl-1H-tetrazole
  • 5-Substituted-1H-tetrazoles
  • Fluorinated tetrazoles

Uniqueness

This compound is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. . The combination of the tetrazole ring and the fluorosulfonyloxy group makes this compound a valuable scaffold for developing new drugs and materials.

Properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUOMRZLDUZCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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